molecular formula C21H24ClN3O B2509435 2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one CAS No. 240127-55-3

2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one

Cat. No.: B2509435
CAS No.: 240127-55-3
M. Wt: 369.89
InChI Key: UHEJJZNLPMHGJA-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and an indoline moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Introduction of the Chlorobenzyl Group: This can be achieved via nucleophilic substitution reactions where a chlorobenzyl halide reacts with the piperazine.

    Attachment of the Indoline Moiety: The indoline group can be introduced through condensation reactions with appropriate indole derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, potentially replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one may have several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a receptor ligand or enzyme inhibitor.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors or enzymes, altering their activity. For example, if it acts as a receptor ligand, it might bind to a specific receptor, triggering a cascade of intracellular events that lead to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-one: Lacks the indoline moiety.

    1-(4-Chlorobenzyl)piperazine: A simpler structure with only the piperazine and chlorobenzyl groups.

    Indoline derivatives: Compounds containing the indoline moiety but lacking the piperazine and chlorobenzyl groups.

Uniqueness

2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one is unique due to the combination of the piperazine, chlorobenzyl, and indoline groups, which may confer distinct pharmacological properties compared to its simpler analogs.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-19-7-5-17(6-8-19)15-23-11-13-24(14-12-23)16-21(26)25-10-9-18-3-1-2-4-20(18)25/h1-8H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEJJZNLPMHGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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